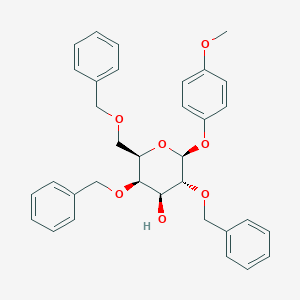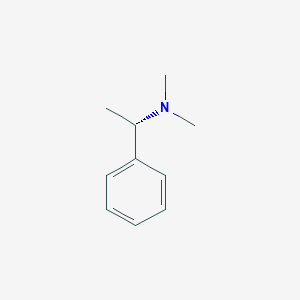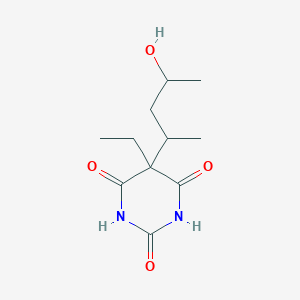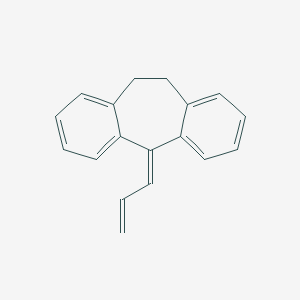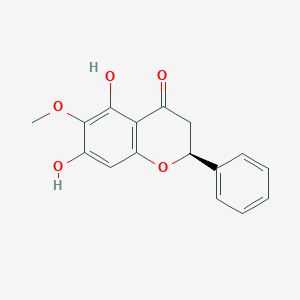
Flavanone, 5,7-dihydroxy-6-methoxy-
Vue d'ensemble
Description
Flavanone, 5,7-dihydroxy-6-methoxy- is a natural product found in Peperomia serpens, Pisonia aculeata, and other organisms . It is a type of flavonoid, a large group of polyphenolic compounds having a benzo-γ-pyrone structure and are ubiquitously present in plants . The chemical nature of flavonoids depends on their structural class, degree of hydroxylation, other substitutions and conjugations, and degree of polymerization .
Synthesis Analysis
The target flavanones were prepared through cyclization of 2′-hydroxychalcone derivatives, the later obtained by Claisen–Schmidt condensation . The most active compounds were flavanone (4G), 2′-carboxy-5,7-dimethoxy-flavanone (4F), 4′-bromo-5,7-dimethoxy-flavanone (4D), and 2′-carboxyflavanone (4J), with IC50 values of 0.603, 0.906, 1.030, and 1.830 µg/mL, respectively .
Molecular Structure Analysis
The molecular formula of Flavanone, 5,7-dihydroxy-6-methoxy- is C16H14O5 . Its IUPAC name is (2S)-5,7-dihydroxy-6-methoxy-2-phenyl-2,3-dihydrochromen-4-one . The molecular weight is 286.28 g/mol .
Physical And Chemical Properties Analysis
The physical and chemical properties of Flavanone, 5,7-dihydroxy-6-methoxy- include a molecular weight of 286.28 g/mol . It has a XLogP3-AA value of 2.7, indicating its lipophilicity . It has 2 hydrogen bond donor counts .
Applications De Recherche Scientifique
Antitubercular Activity
Dihydrooroxylin A has been identified as an antitubercular agent . It exhibits properties that can kill or slow the growth of Mycobacterium tuberculosis, the bacterium responsible for tuberculosis . This application is particularly significant given the global challenge of combating tuberculosis, especially in strains that are resistant to conventional antibiotics.
Plant Metabolite and Phytochemistry
As a plant metabolite , Dihydrooroxylin A is produced during metabolic reactions in plants. It has been isolated from Pisonia aculeata, where it is found in the stem and root. This compound contributes to the study of phytochemistry, which explores the chemicals derived from plants, their biological functions, and potential uses in medicine and other industries .
, with a molecular weight of 286.2794 Da. .Mécanisme D'action
Dihydrooroxylin A, also known as Flavanone, 5,7-dihydroxy-6-methoxy- or (2S)-5,7-dihydroxy-6-methoxy-2-phenyl-2,3-dihydrochromen-4-one, is a natural polyphenolic compound belonging to the flavanone class . This compound has been found to exhibit various biological activities, including antimicrobial, anti-inflammatory, antioxidant, and antitumor effects .
Target of Action
It is known to exhibit antitubercular activity , suggesting that it may target Mycobacterium tuberculosis or related biochemical pathways.
Mode of Action
It is known to have antiproliferative, anti-inflammatory, and proapoptotic effects . It also restricts the spread of cancer cells to distant organs
Biochemical Pathways
This action results in the downregulation of nuclear translocation and DNA-binding potency of NF-κB , which can inhibit the proliferation of cancer cells and induce apoptosis.
Result of Action
Dihydrooroxylin A has been found to exhibit various molecular and cellular effects. It has antiproliferative effects, meaning it can inhibit the growth of cells, particularly cancer cells . It also has anti-inflammatory effects, which can help reduce inflammation and potentially alleviate symptoms of inflammatory diseases . Furthermore, it has proapoptotic effects, meaning it can induce apoptosis or programmed cell death, which is particularly beneficial in the context of cancer treatment .
Action Environment
The action, efficacy, and stability of Dihydrooroxylin A can be influenced by various environmental factors. For instance, it is stable under acidic and alkaline conditions but can be oxidized under light exposure . Its solubility is good in ethanol, chloroform, and dithiane , which can affect its bioavailability and efficacy
Propriétés
IUPAC Name |
(2S)-5,7-dihydroxy-6-methoxy-2-phenyl-2,3-dihydrochromen-4-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H14O5/c1-20-16-11(18)8-13-14(15(16)19)10(17)7-12(21-13)9-5-3-2-4-6-9/h2-6,8,12,18-19H,7H2,1H3/t12-/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QUAPPCXFYKSDSV-LBPRGKRZSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C2=C(C=C1O)OC(CC2=O)C3=CC=CC=C3)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COC1=C(C2=C(C=C1O)O[C@@H](CC2=O)C3=CC=CC=C3)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H14O5 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90172366 | |
| Record name | Dihydrooroxylin A | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90172366 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
286.28 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Flavanone, 5,7-dihydroxy-6-methoxy- | |
CAS RN |
18956-18-8 | |
| Record name | Dihydrooroxylin A | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=18956-18-8 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Dihydrooroxylin A | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0018956188 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Dihydrooroxylin A | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90172366 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Dihydrooroxylin A | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/A5PJ4NL649 | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q & A
Q1: What are the origins of Dihydrooroxylin A?
A1: Dihydrooroxylin A is not naturally present in significant amounts in plants. It is a metabolite of the flavone oroxylin A, found in herbs like Scutellaria baicalensis. Following oral ingestion of herbal remedies containing oroxylin A, like Shosaiko-to and Daisaiko-to, Dihydrooroxylin A is detected in urine. This biotransformation likely occurs via stereoselective reduction, primarily yielding the (S)-enantiomer, likely through intestinal microflora metabolism. [, , ]
Q2: What is known about the pharmacokinetics of Dihydrooroxylin A?
A2: Research suggests that following oral administration of herbal medicines containing oroxylin A, dihydrooroxylin A is formed in the intestinal tract and subsequently absorbed. Urinary excretion profiles of Dihydrooroxylin A, alongside its precursor flavones, provide insights into its pharmacokinetics. The delayed excretion pattern observed for Dihydrooroxylin A compared to its precursor suggests it undergoes molecular transformation in the gut before absorption. [, , ] Interestingly, there seems to be inter-individual variability in the metabolism of Dihydrooroxylin A, with some individuals exhibiting much lower levels of the metabolite. This suggests potential differences in gut microflora activity. []
Q3: Does Dihydrooroxylin A exhibit any biological activity?
A3: While Dihydrooroxylin A itself has not been extensively studied, its precursor flavone, oroxylin A, along with other flavonoids present in the same herbal remedies, has demonstrated inhibitory effects on concanavalin A-induced human lymphocyte blastogenesis. This suggests potential anti-inflammatory activity. [] Whether dihydrooroxylin A shares similar activity requires further investigation.
Q4: What analytical techniques are employed in studying Dihydrooroxylin A?
A4: Several analytical techniques have been employed to isolate, characterize, and quantify dihydrooroxylin A. These include:
- High-performance liquid chromatography (HPLC): Used to separate and quantify Dihydrooroxylin A from other compounds in biological samples, such as urine. Chiral HPLC, using stationary phases like cellulose tris(3,5-dimethylphenylcarbamate), allows for the separation and analysis of Dihydrooroxylin A enantiomers. [, , ]
- Spectroscopic methods: Techniques like Ultraviolet-Visible spectroscopy (UV), Circular Dichroism (CD), Electron Impact Mass Spectrometry (EI-MS), and Nuclear Magnetic Resonance (NMR) are instrumental in structural elucidation and stereochemical determination. [, , , ]
Q5: Are there any known structural analogs of Dihydrooroxylin A in nature?
A5: Yes, several structural analogs of Dihydrooroxylin A exist in nature, often as glycosides or with minor structural variations:
- (2S)-5,7,2′,5′-Tetrahydroxy-6-methoxyflavanone and its glycosides: These compounds, isolated from the roots of Scutellaria scandens, share the core flavanone structure with Dihydrooroxylin A but have an additional hydroxyl group and are often found conjugated with various sugars. []
- 5,2′-Dihydroxy-6,7-methylenedioxyflavanone: Isolated from Agriophyllum squarrosum, this analog differs from Dihydrooroxylin A by the presence of a methylenedioxy bridge instead of two separate hydroxyl groups. []
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




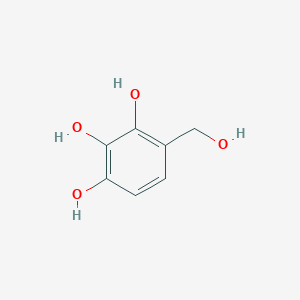
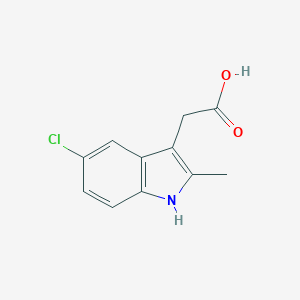
![[(4bS,8aS)-4b,8,8-trimethyl-2-propan-2-yl-5,6,7,8a,9,10-hexahydrophenanthren-3-yl] acetate](/img/structure/B107094.png)
